molecular formula C26H38N6O3 B2826523 7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851942-33-1

7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2826523
CAS No.: 851942-33-1
M. Wt: 482.629
InChI Key: FWMKLRDPOVQNDG-UHFFFAOYSA-N
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Description

7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a heptyl chain, a methoxyphenyl group, and a piperazine ring, all attached to a purine core. The presence of these diverse functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and cyanoacetic acid.

    Attachment of the Heptyl Chain: The heptyl chain is introduced via alkylation reactions, often using heptyl halides in the presence of a strong base.

    Introduction of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the purine core is reacted with 4-(4-methoxyphenyl)piperazine.

    Final Assembly: The final step involves the methylation of the purine core, typically using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the purine ring, resulting in various reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the purine ring can produce dihydropurine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. Its structure suggests it could interact with nucleic acids and proteins, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, 7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The purine core can mimic natural nucleotides, allowing it to bind to enzymes and receptors involved in nucleotide metabolism. The piperazine ring and methoxyphenyl group can further modulate its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in purine metabolism, such as xanthine oxidase.

    Receptors: It could interact with adenosine receptors, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Pentoxifylline: A drug used to improve blood flow in patients with circulation problems.

Uniqueness

What sets 7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptyl chain and the methoxyphenyl-piperazine moiety provides additional sites for chemical modification and potential therapeutic applications.

Properties

CAS No.

851942-33-1

Molecular Formula

C26H38N6O3

Molecular Weight

482.629

IUPAC Name

7-heptyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H38N6O3/c1-5-6-7-8-9-14-32-22(27-24-23(32)25(33)29(3)26(34)28(24)2)19-30-15-17-31(18-16-30)20-10-12-21(35-4)13-11-20/h10-13H,5-9,14-19H2,1-4H3

InChI Key

FWMKLRDPOVQNDG-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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